molecular formula C10H14FN3 B13534230 1-((3-Chloropyridin-2-yl)methyl)piperazine

1-((3-Chloropyridin-2-yl)methyl)piperazine

Cat. No.: B13534230
M. Wt: 195.24 g/mol
InChI Key: UPCARHFBASZREQ-UHFFFAOYSA-N
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Description

1-[(3-fluoropyridin-2-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a 3-fluoropyridin-2-ylmethyl group

Properties

Molecular Formula

C10H14FN3

Molecular Weight

195.24 g/mol

IUPAC Name

1-[(3-fluoropyridin-2-yl)methyl]piperazine

InChI

InChI=1S/C10H14FN3/c11-9-2-1-3-13-10(9)8-14-6-4-12-5-7-14/h1-3,12H,4-8H2

InChI Key

UPCARHFBASZREQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC=N2)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(3-fluoropyridin-2-yl)methyl]piperazine typically involves the reaction of 3-fluoropyridine with piperazine. One common method involves the use of a nucleophilic substitution reaction where the fluorine atom on the pyridine ring is replaced by the piperazine moiety. This reaction can be carried out under mild conditions using solvents such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution .

Chemical Reactions Analysis

1-[(3-fluoropyridin-2-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions .

Scientific Research Applications

1-[(3-fluoropyridin-2-yl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-fluoropyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom on the pyridine ring enhances the compound’s binding affinity and selectivity towards these targets. The piperazine moiety can interact with various biological pathways, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

1-[(3-fluoropyridin-2-yl)methyl]piperazine can be compared with other fluorinated pyridine derivatives and piperazine compounds. Similar compounds include:

    2-fluoropyridine: Another fluorinated pyridine with different substitution patterns.

    3-fluoropyridine: A simpler analog with only a fluorine substituent.

    N-methylpiperazine: A piperazine derivative with a methyl group instead of a fluoropyridinyl group.

The uniqueness of 1-[(3-fluoropyridin-2-yl)methyl]piperazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

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